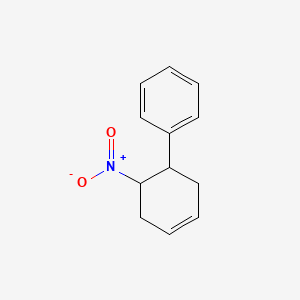

(6-Nitrocyclohex-3-en-1-yl)benzene

Description

Contextualizing (6-Nitrocyclohex-3-en-1-yl)benzene within Cyclic Nitro Compounds

Cyclic nitro compounds are a class of organic molecules characterized by a ring structure containing a nitro group (-NO2). wikipedia.org The nitro group is a powerful electron-withdrawing group, a property that significantly influences the chemical reactivity of the molecule. wikipedia.orgresearchgate.net This electron-withdrawing nature can, for instance, increase the acidity of adjacent carbon-hydrogen bonds and affect substitution reactions on aromatic rings. wikipedia.org

This compound is a specific example of a cyclic nitro compound where the nitro group is attached to a six-membered unsaturated ring, the cyclohexene (B86901) ring. The presence of both the nitro group and the phenyl group on this cyclic framework leads to a complex interplay of electronic and steric effects that define its chemical behavior.

Significance of the Nitrocyclohexene Framework in Synthetic Methodologies

The nitrocyclohexene framework is a valuable building block in organic synthesis. The presence of the nitro group and the double bond within the six-membered ring provides multiple sites for chemical transformations. mdpi.commdpi.com

One of the most significant reactions for forming cyclohexene rings is the Diels-Alder reaction . This reaction involves the cycloaddition of a conjugated diene and a dienophile (an alkene or alkyne) to form a six-membered ring. nih.govucalgary.ca In the context of synthesizing nitrocyclohexenes, a nitroalkene can act as the dienophile. nih.gov The Diels-Alder reaction is highly valued for its stereospecificity, allowing for the controlled formation of complex cyclic structures. ucalgary.calibretexts.org

The nitro group in the resulting nitrocyclohexene can be further transformed into other functional groups. For example, the reduction of a nitro group can yield an amine, a fundamental functional group in many organic molecules. wikipedia.org This versatility makes nitrocyclohexenes important intermediates in the synthesis of a wide range of organic compounds. mdpi.com

Overview of Research Trajectories for this compound and Analogues

Research into this compound and its analogues has explored their synthesis and reactivity. The primary synthetic route to this class of compounds is the Diels-Alder reaction between a substituted 1,3-butadiene (B125203) and a nitro-substituted alkene. For instance, the reaction of 1-phenyl-1,3-butadiene (B73350) with a nitroalkene would yield a phenyl- and nitro-substituted cyclohexene.

The reactivity of these compounds is largely dictated by the nitro group and the alkene functionality. The double bond can undergo various addition reactions, while the nitro group can be reduced or participate in other transformations. wikipedia.org

Analogues of this compound, such as those with different substituents on the phenyl ring or the cyclohexene ring, have also been of interest to researchers. sigmaaldrich.com These studies aim to understand how changes in the molecular structure affect the compound's properties and reactivity. For example, the presence of other substituents can influence the regioselectivity and stereoselectivity of reactions involving the cyclohexene ring.

Below is a table summarizing key information about this compound and a related analogue.

| Property | This compound | 1-Chloro-2-(6-nitro-3-cyclohexen-1-yl)benzene |

| Molecular Formula | C12H13NO2 | C12H12ClNO2 |

| Key Structural Features | Phenyl group, Nitro group, Cyclohexene ring | Chlorophenyl group, Nitro group, Cyclohexene ring |

| Potential Synthetic Route | Diels-Alder reaction | Diels-Alder reaction |

| CAS Number | Not explicitly found | Not explicitly found |

Structure

2D Structure

3D Structure

Properties

CAS No. |

24347-65-7 |

|---|---|

Molecular Formula |

C12H13NO2 |

Molecular Weight |

203.24 g/mol |

IUPAC Name |

(6-nitrocyclohex-3-en-1-yl)benzene |

InChI |

InChI=1S/C12H13NO2/c14-13(15)12-9-5-4-8-11(12)10-6-2-1-3-7-10/h1-7,11-12H,8-9H2 |

InChI Key |

UXWVJBRZRRCUHU-UHFFFAOYSA-N |

Canonical SMILES |

C1C=CCC(C1C2=CC=CC=C2)[N+](=O)[O-] |

Origin of Product |

United States |

Synthetic Methodologies for 6 Nitrocyclohex 3 En 1 Yl Benzene and Its Derivatives

Strategies for Constructing the Nitrocyclohexene Core

The formation of the foundational nitrocyclohexene structure can be achieved through several distinct and effective chemical pathways. These methods are designed to build the cyclic framework while incorporating the essential nitro functionality.

Anionic Domino Reactions in Nitrocycloalkanone Systems

Anionic domino reactions provide an efficient method for synthesizing functionalized nitrocyclohexene derivatives from 2-nitrocycloalkanones. This approach involves a sequential reaction cascade initiated by a single event, typically a Michael addition. When 2-nitrocycloalkanones are treated with α,β-unsaturated aldehydes, such as acrolein, in the presence of a base like potassium carbonate, a domino reaction ensues. The process begins with a Michael addition of the enolate of the nitrocycloalkanone to the unsaturated aldehyde, followed by an intramolecular aldol condensation to form a bicyclic system, which can then be transformed into a nitrocyclohexene derivative.

This one-pot synthesis is highly valued for its ability to rapidly generate molecular complexity from simple starting materials. The base-promoted Michael–aldol sequence can produce bicyclo[n.3.1]alkanone systems of various ring sizes with excellent yields. cia.gov This method is notable for creating up to four stereocenters, with three being contiguous, including a functionalized quaternary bridgehead carbon. cia.gov

| Starting Nitrocycloalkanone | Michael Acceptor | Base | Resulting Structure Type |

| 2-Nitrocyclohexanone | Acrolein | K₂CO₃ | Functionalized Nitrocyclohexene Derivative |

| α-Nitrocycloalkanones | α,β-Unsaturated Aldehydes | Various Bases | Bicyclo[n.3.1]alkanone Systems |

Diels-Alder Cycloaddition Approaches to Nitrocyclohexene Derivatives

The Diels-Alder reaction is a powerful and widely used method for forming six-membered rings, making it highly applicable to the synthesis of the cyclohexene (B86901) core of the target molecule. researchgate.netgoogle.com This pericyclic reaction involves the [4+2] cycloaddition of a conjugated diene and a substituted alkene, known as the dienophile. researchgate.netrsc.org To synthesize a nitrocyclohexene, a nitro-substituted alkene (a nitroalkene) can be used as the dienophile. The nitro group is strongly electron-withdrawing, which makes the dienophile electron-poor and thus highly reactive toward electron-rich dienes.

The reaction proceeds in a single, concerted step through a cyclic transition state, forming two new carbon-carbon bonds simultaneously. rsc.org This concerted mechanism allows for a high degree of stereochemical control. For the synthesis of a (6-Nitrocyclohex-3-en-1-yl)benzene derivative, a plausible route would involve the reaction of a phenyl-substituted diene with nitroethene, or conversely, 1-phenyl-1,3-butadiene (B73350) with a suitable nitro-dienophile. The versatility of the Diels-Alder reaction allows for the construction of a wide array of substituted nitrocyclohexenes by varying the substituents on both the diene and the dienophile.

| Diene | Dienophile | Product Core |

| 1,3-Butadiene (B125203) | Nitroethene | Nitrocyclohexene |

| Isoprene | 1-Nitropropene | Methyl-substituted Nitrocyclohexene |

| 1-Phenyl-1,3-butadiene | Nitroethene | Phenyl-substituted Nitrocyclohexene |

Nitration-Based Routes to Substituted Cyclohexenes

Another strategy for synthesizing nitrocyclohexenes involves the direct nitration of a pre-existing cyclohexene or a substituted cyclohexene ring. This approach falls under the category of electrophilic addition to an alkene. The nitrating agent, typically a mixture of nitric acid and sulfuric acid, generates the highly electrophilic nitronium ion (NO₂⁺). masterorganicchemistry.com

When a molecule like 1-phenylcyclohexene is subjected to nitration, the nitronium ion attacks the electron-rich double bond of the cyclohexene ring. This leads to the formation of a carbocation intermediate, which can then be trapped by a nucleophile present in the reaction mixture. For instance, nitration of 1-phenylcyclohexene with acetyl nitrate in acetic anhydride results in the formation of β-nitro acetate products. acs.orgacs.org Subsequent elimination of the acetate group can then yield the desired nitro-alkene functionality. The regioselectivity and stereoselectivity of the addition are critical considerations in this method. Alternative nitrating agents, such as nitrogen dioxide or metal nitrates, can also be employed, sometimes offering milder conditions or different selectivity. cia.govcia.gov

| Substrate | Nitrating Agent | Key Intermediate/Product |

| 1-Phenylcyclohexene | Acetyl Nitrate | 1-Acetoxy-2-nitro-1-phenylcyclohexane acs.org |

| Cyclohexane (B81311) | Nitric Acid / Nitrogen Dioxide | Nitrocyclohexane cia.govcia.gov |

| Phenols | Fuming Nitric Acid | Substituted gem-dinitrocyclohex-3-enone researchgate.net |

Stereoselective Synthesis of this compound Analogues

Controlling the three-dimensional arrangement of atoms is crucial in modern organic synthesis. For this compound analogues, which contain multiple stereocenters, stereoselective methods are employed to synthesize specific diastereomers and enantiomers.

Diastereoselective Pathways in Functionalized Nitrocyclohexene Synthesis

Diastereoselectivity, the preferential formation of one diastereomer over another, can be effectively controlled in the synthesis of nitrocyclohexenes. The methods used to construct the ring often have inherent diastereoselective features.

In the anionic domino reactions of α-nitrocycloalkanones, the diastereoselectivity is often complete. cia.gov The control is exerted by the nitro group during the sequential Michael and aldol steps, leading to the formation of a specific major diastereomer of the resulting bicyclic product. cia.gov

The Diels-Alder reaction is renowned for its high degree of stereocontrol. researchgate.net The reaction is stereospecific, meaning the stereochemistry of the reactants is preserved in the product. For example, a dienophile with cis substituents will result in a product where those substituents are cis on the newly formed ring. Furthermore, the reaction typically follows the "endo rule," where the substituents of the dienophile orient themselves towards the diene's π-system in the transition state, leading to the preferential formation of the endo diastereomer. researchgate.net This predictability allows for the synthesis of specific diastereomers of substituted nitrocyclohexenes.

Enantioselective Catalysis for Chiral Nitrocyclohexene Derivatives

To synthesize specific enantiomers of chiral nitrocyclohexene derivatives, asymmetric catalysis is employed. This involves using a chiral catalyst to influence the reaction pathway, favoring the formation of one enantiomer over its mirror image.

Several catalytic strategies can be applied to the synthetic methods described previously:

Asymmetric Diels-Alder Reactions: Chiral Lewis acids can be used to catalyze the cycloaddition. The Lewis acid coordinates to the dienophile (the nitroalkene), creating a chiral environment that directs the approach of the diene, leading to high enantioselectivity.

Enantioselective Domino Reactions: The initial Michael addition step in the domino sequence can be rendered enantioselective by using a chiral organocatalyst, such as a chiral thiourea or a derivative of proline. These catalysts activate the reactants and control the stereochemical outcome of the C-C bond formation. masterorganicchemistry.com

Catalytic Asymmetric Nitrations: While less common, research into enantioselective additions to alkenes is an active field. Chiral metal complexes or organocatalysts could potentially be developed to control the stereochemistry of the nitration of a cyclohexene precursor.

The development of new chiral ligands and catalysts continues to expand the toolkit for synthesizing enantioenriched molecules, including complex structures like chiral nitrocyclohexene derivatives. researchgate.net

| Catalysis Type | Reaction | Chiral Controller |

| Asymmetric Organocatalysis | Michael Addition / Domino Reaction | Chiral Thiourea, Chiral Phosphoric Acid masterorganicchemistry.comlibretexts.org |

| Asymmetric Metal Catalysis | Diels-Alder Reaction | Chiral Lewis Acid-Metal Complex |

| Asymmetric Photocatalysis | [2+2] Cycloaddition | Chiral Iridium Complex |

Control of Stereogenic Centers in Cyclohexenyl Nitro Compounds

The strategic control of stereogenic centers in the synthesis of cyclohexenyl nitro compounds is a critical aspect of modern organic chemistry, enabling the preparation of enantiomerically pure or enriched molecules with potential applications in medicinal chemistry and materials science. Various methodologies have been developed to achieve high levels of stereoselectivity, including substrate-controlled, auxiliary-controlled, and catalyst-controlled approaches. These strategies are often employed in key bond-forming reactions that establish the chiral centers within the cyclohexene ring.

Asymmetric synthesis is a powerful tool for preparing specific enantiomers of a final product. This can be achieved through several techniques:

Chiral Pool Synthesis: This approach utilizes readily available, enantiomerically pure natural products like sugars or amino acids as starting materials. At least one of the stereocenters in the target molecule is derived from this chiral starting material.

Resolution: A mixture of enantiomers can be separated through chemical, chromatographic, or enzymatic methods at any stage of the synthesis.

Chiral Auxiliaries: An enantiopure group is temporarily attached to the substrate to direct the stereochemical outcome of a reaction. This auxiliary is later removed and can often be recycled.

Enantioselective Catalysis: A chiral catalyst is used in substoichiometric amounts to favor the formation of one enantiomer over the other. This method is highly efficient as the catalyst can be regenerated and used in multiple reaction cycles. ethz.ch

A notable example of enantioselective synthesis is the catalytic asymmetric conjugate addition (ACA) of alkylzinc reagents to trisubstituted nitroalkenes. This method facilitates the formation of nitroalkanes with a quaternary carbon stereocenter. nih.gov The reactions are promoted by a copper catalyst in the presence of an amino acid-based phosphine (B1218219) ligand. nih.gov This approach has been shown to be effective for a variety of dialkylzinc reagents and trisubstituted nitroolefins, achieving up to 98% enantiomeric excess (ee). nih.gov The resulting optically enriched nitroalkanes are valuable intermediates that can be further transformed into other functional groups, such as carboxylic acids. nih.gov

Organocatalysis has also emerged as a powerful strategy for the stereoselective synthesis of functionalized nitrocyclopropanes, which can be seen as precursors or related structures to cyclohexenyl systems. For instance, the one-pot reaction of dimethyl chloromalonate with nitroolefins, catalyzed by tertiary amines, yields a Michael adduct that subsequently cyclizes to form the cyclopropane ring with outstanding diastereoselectivity. nih.gov

The intramolecular [4+2] cycloaddition of nitroalkenes represents another sophisticated method for constructing vicinal quaternary stereocenters. For example, a nitroalkene containing a nitromethylene lactone and a pendant diene can undergo a highly selective cycloaddition in the presence of a Lewis acid like tin tetrachloride (SnCl4) to afford nitronates with the desired stereochemical relationship for complex natural product synthesis. nih.gov

The table below summarizes key aspects of stereoselective control in the synthesis of nitro-containing cyclic compounds.

| Method | Key Features | Example Application | Achieved Selectivity |

| Catalytic Asymmetric Conjugate Addition | Use of a chiral copper-phosphine complex with alkylzinc reagents. | Synthesis of nitroalkanes with quaternary stereocenters from trisubstituted nitroalkenes. | Up to 98% ee. nih.gov |

| Organocatalysis | Tertiary amine-catalyzed Michael addition followed by cyclization. | Synthesis of highly functionalized nitrocyclopropanes from dimethyl chloromalonate and nitroolefins. | Outstanding diastereoselectivity. nih.gov |

| Intramolecular [4+2] Cycloaddition | Lewis acid-promoted cycloaddition of a nitroalkene with a pendant diene. | Construction of vicinal quaternary stereocenters in nitronates. | Highly selective formation of desired diastereomers. nih.gov |

Transformation and Derivatization Routes from Precursor Scaffolds

Conversion of Nitro-tetrahydrobenzo[c]chromenones to (6-Nitrocyclohex-3-en-1-yl)phenol Derivatives

A significant transformation route involves the conversion of nitro-tetrahydrobenzo[c]chromenones into o-(6′-nitrocyclohex-3′-en-1′-yl)phenol derivatives. This process is typically carried out in an aqueous medium and is characterized by its high diastereoselectivity and good reaction yields. researchgate.netresearchgate.net

The synthesis of the precursor nitro-tetrahydrobenzo[c]chromenones is often achieved through a [4+2] cycloaddition (Diels-Alder reaction) between 3-nitrocoumarins and various 1,3-dienes. sigmaaldrich.comacs.orgnih.gov These reactions can be performed in water, organic solvents, or under solventless conditions. sigmaaldrich.comacs.orgnih.gov Notably, conducting the reaction in water, despite being a heterogeneous system, has been shown to be faster than in organic solvents like toluene or dichloroethane. sigmaaldrich.comnih.gov The Diels-Alder reaction of 3-nitrocoumarins with dienes such as (E)-piperylene, isoprene, and 2,3-dimethyl-1,3-butadiene preferentially or exclusively produces the exo adducts. sigmaaldrich.comnih.gov

The following table provides examples of the synthesis of nitro-tetrahydrobenzo[c]chromenones via Diels-Alder reactions.

| Dienophile | Diene | Reaction Conditions | Product | Yield |

| 3-Nitrocoumarin | 2,3-Dimethyl-1,3-butadiene | Water, room temperature | Nitrotetrahydrobenzo[c]chromenone derivative | Satisfactory acs.org |

| 6-Chloro-3-nitrocoumarin | Isoprene | Water, room temperature | Nitrotetrahydrobenzo[c]chromenone derivative | Satisfactory acs.org |

| 6-Hydroxy-3-nitrocoumarin | 2,3-Dimethyl-1,3-butadiene | Solventless, 150 °C | Nitrotetrahydrobenzo[c]chromenone derivative | Satisfactory acs.org |

Once the nitro-tetrahydrobenzo[c]chromenone scaffold is obtained, the subsequent transformation to the (6-nitrocyclohex-3-en-1-yl)phenol derivative is a key step. This conversion essentially involves the opening of the lactone ring of the chromenone system. The reaction is performed in an aqueous medium, and in every case, the diastereoselectivity has been reported to be complete with high reaction yields. researchgate.net

Interconversions within the Nitrocyclohexane System Relevant to Nitrocyclohexene Derivatives

The nitrocyclohexane system is a versatile platform for various chemical transformations. rsc.org While direct interconversion of a saturated nitrocyclohexane to a nitrocyclohexene is less commonly detailed, the reactivity of the nitrocyclohexane core provides insights into potential synthetic pathways. A significant area of research has been the catalytic hydrogenation of nitrocyclohexane, which can lead to a variety of valuable chemical products, demonstrating the potential for selective transformations within this system. rsc.orgrsc.orgmdpi.com

The products of nitrocyclohexane hydrogenation are highly dependent on the catalyst and reaction conditions employed. The primary products include cyclohexanone oxime, cyclohexanone, cyclohexanol, cyclohexylamine, and dicyclohexylamine. rsc.orgmdpi.com For instance, copper-based catalysts tend to favor the formation of cyclohexanone, whereas cobalt catalysts lead to cyclohexylamine as the major product. mdpi.com Bimetallic systems, such as CuCo/SiO2, can be tuned to achieve high selectivity for a specific product; for example, a CuCo(3:1)/SiO2 catalyst can yield 100% cyclohexanone at 5 bar and 75 °C. mdpi.com

The table below illustrates the influence of different catalysts on the product distribution in the hydrogenation of nitrocyclohexane.

| Catalyst | Main Product(s) | Reference |

| Cu/SiO2 | Cyclohexanone | mdpi.com |

| Co/SiO2 | Cyclohexylamine | mdpi.com |

| CuCo(3:1)/SiO2 | Cyclohexanone | mdpi.com |

| Pd supported on activated carbon | Active in hydrogenation | rsc.org |

These transformations highlight the reactivity of the nitrocyclohexane system and suggest that with appropriate catalyst and reagent selection, controlled elimination or oxidation reactions could potentially lead to nitrocyclohexene derivatives.

Utilization of Polymer-Supported Reagents in Nitrocyclohexene Synthesis

The use of polymer-supported reagents offers a practical and efficient methodology for the synthesis of various organic molecules, including those related to nitrocyclohexenes. cam.ac.uk This approach combines the advantages of solid-phase synthesis, such as ease of product isolation and purification, with the versatility of solution-phase chemistry. cam.ac.uknih.gov Polymer-bound reagents can be used in excess to drive reactions to completion, and the spent reagent can be easily removed by filtration. arkat-usa.org

In the context of synthesizing nitro-containing compounds, polymer-supported reagents have been successfully employed in reactions such as the nitro-aldol (Henry) reaction. arkat-usa.org Polymer-supported amines, both achiral and chiral, have been used as catalysts to promote the addition of nitroalkanes to aldehydes, yielding 2-nitroalcohols. arkat-usa.org This methodology is relevant to the synthesis of nitrocyclohexene precursors, as the nitro-aldol reaction is a fundamental carbon-carbon bond-forming reaction. The polymer-supported catalyst can often be recovered and reused without a significant loss of activity. arkat-usa.org

Furthermore, polymer-supported reagents can be utilized in multi-step synthetic sequences. cam.ac.uknih.gov For example, a polymer-supported borohydride (B1222165) can be used for the reduction of an acid chloride to an alcohol, which can then be re-oxidized to an aldehyde using a polymer-supported oxidizing agent. cam.ac.uk Such sequences could be envisioned in the construction of complex precursors for nitrocyclohexene synthesis.

The synthesis of (E)-nitroalkenes has been achieved using diamino-functionalized mesostructured polymers as recoverable catalysts. ecnu.edu.cn These reactions proceed under mild conditions with moderate to high yields, and the catalyst can be recycled multiple times without a significant decrease in activity. ecnu.edu.cn This demonstrates the potential for using heterogeneous catalysts in the synthesis of unsaturated nitro compounds, which are key intermediates for accessing nitrocyclohexene structures via cycloaddition reactions.

The table below provides examples of polymer-supported reagents and their applications in reactions relevant to the synthesis of nitro compounds.

| Polymer-Supported Reagent | Reaction Type | Application |

| Polymer-supported amines | Nitro-aldol (Henry) reaction | Catalytic synthesis of 2-nitroalcohols from nitroalkanes and aldehydes. arkat-usa.org |

| Polymer-supported borohydride | Reduction | Reduction of acid chlorides to alcohols. cam.ac.uk |

| Polymer-supported perruthenate | Oxidation | Oxidation of alcohols to aldehydes or ketones. cam.ac.uk |

| Diamino-functionalized mesostructured polymers | Condensation | Synthesis of (E)-nitroalkenes. ecnu.edu.cn |

Reaction Mechanisms and Reactivity Profiles of 6 Nitrocyclohex 3 En 1 Yl Benzene

Influence of the Nitro Group on Molecular Reactivity

The nitro group is a potent modulator of the reactivity of the cyclohexene (B86901) ring, acting as both an activating and a leaving group in various chemical transformations. Its strong electron-withdrawing nature significantly influences the electron distribution within the molecule, paving the way for a range of reactions. nih.gov

The Nitro Group as an Activating and Leaving Group in Chemical Transformations

The electron-withdrawing capacity of the nitro group, through both inductive and resonance effects, decreases the electron density of the scaffold it is attached to. nih.gov This reduction in electron density activates the molecule for nucleophilic attack. nih.govmasterorganicchemistry.com In electrophilic aromatic substitution, activating groups increase the reaction rate compared to hydrogen, while deactivating groups decrease it. masterorganicchemistry.com Groups like -OR and -NR2, which might be expected to be deactivating due to electronegativity, are in fact activating because their lone pair of electrons can be donated to the ring via resonance. masterorganicchemistry.com Conversely, strongly deactivating groups include those with pi-bonds to electronegative atoms, such as NO2, CN, and COOH. masterorganicchemistry.com

The nitro group can also function as a leaving group in nucleophilic aromatic substitution (SNA) reactions, particularly when the ring is electron-deficient. nih.govstackexchange.com This is facilitated by its electronegativity and its relatively poor conjugation with the aromatic ring, which becomes more pronounced in an electron-deficient system. stackexchange.com The combination of its roles as an activator and a leaving group is instrumental in the synthesis of polyfunctionalized compounds. nih.gov

Nucleophilic Substitution Reactions in Nitro Cyclohexene Systems

Nucleophilic aromatic substitution (SNAr) is a key reaction for electron-deficient aromatic systems, such as those containing nitro groups. libretexts.orgwikipedia.org For SNAr to occur, there must be a leaving group on the ring and the ring's electron density must be reduced, a condition fulfilled by the presence of electron-withdrawing groups like the nitro group. libretexts.org The reaction proceeds through an addition-elimination mechanism, where a nucleophile attacks the ring to form a stabilized intermediate, known as a Meisenheimer complex, before the leaving group departs. khanacademy.orgchemicalforums.com

The position of the nitro group relative to the leaving group is crucial. The reaction is favored when the nitro group is ortho or para to the leaving group, as this allows for direct stabilization of the negatively charged intermediate through resonance. libretexts.orgkhanacademy.org If the nitro group is in the meta position, this stabilization is not possible, and the reaction does not readily occur. libretexts.orgchemicalforums.com While halogens are common leaving groups, the nitro group itself can be displaced by a nucleophile, especially in highly electron-deficient rings. stackexchange.comwikipedia.org

Carbon-Carbon Bond Forming Reactions Involving the Nitrocyclohexene Moiety

The activated nature of the nitrocyclohexene system makes it a valuable substrate for various carbon-carbon bond-forming reactions, enabling the construction of more complex molecular architectures.

Conjugate Addition (Michael Addition) to Nitrocyclohexenes

The Michael addition, or conjugate addition, is a fundamental carbon-carbon bond-forming reaction where a nucleophile adds to the β-carbon of an α,β-unsaturated carbonyl compound or other electron-poor alkene. masterorganicchemistry.comlibretexts.org Nitroalkenes are excellent Michael acceptors due to the strong electron-withdrawing nature of the nitro group, which activates the carbon-carbon double bond for nucleophilic attack. nih.govresearchgate.netyoutube.com

The reaction typically involves the addition of a stabilized carbanion (enolate) to the nitroalkene. masterorganicchemistry.com This process is highly versatile, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds. researchgate.net The stereoselectivity of these additions to substituted nitrosocyclohexenes has been studied, revealing a high degree of stereocontrol, often leading to products from an axial attack on a half-chair conformation of the substrate. nih.gov

Table 1: Examples of Michael Addition to Nitroolefins

| Nucleophile | Electrophile (Michael Acceptor) | Catalyst | Product Type | Reference |

| Cyclohexanone | Nitroolefins | Pyrrolidine-based benzoyl thiourea | 1,5-dicarbonyl Michael adducts | researchgate.net |

| Nitroalkanes | α,β-unsaturated ketones, nitriles, esters | Base (e.g., NaOH) | α,β-unsaturated carbonyl compounds | sctunisie.org |

| Alkylzinc reagents | Cyclic nitroalkenes | Copper-phosphine complexes | α-substituted ketones | organic-chemistry.org |

| Aldehydes | Nitroethylene | (S)-diphenylprolinol silyl (B83357) ether | β-substituted-δ-nitroalcohols | organic-chemistry.org |

Cycloaddition Chemistry of (6-Nitrocyclohex-3-en-1-yl)benzene Derivatives

The Diels-Alder reaction is a powerful cycloaddition reaction that forms a six-membered ring from a conjugated diene and a dienophile (an alkene). wikipedia.orglibretexts.org This reaction is a concerted, stereospecific process. libretexts.org The presence of an electron-withdrawing group, such as a nitro group, on the dienophile enhances its reactivity. libretexts.org

Nitroalkenes are effective dienophiles in Diels-Alder reactions, and this strategy has been used for the regioselective synthesis of cyclohexene derivatives. rsc.orgnih.gov The subsequent removal of the nitro group can provide access to a variety of substituted cyclohexenes. rsc.org The development of catalytic asymmetric Diels-Alder reactions with nitroalkenes has further expanded the synthetic utility of this methodology, allowing for the enantioselective synthesis of complex cyclic systems. mdpi.com

Table 2: Key Features of Diels-Alder Reactions with Nitroalkenes

| Feature | Description | Reference |

| Reaction Type | [4+2] Cycloaddition | wikipedia.org |

| Role of Nitro Group | Activates the dienophile | libretexts.org |

| Synthetic Utility | Regioselective construction of cyclohexene derivatives | rsc.org |

| Asymmetric Variants | Catalyzed by helical-chiral hydrogen bond donors for enantioselectivity | mdpi.com |

Chemical Transformations of the Nitro Functionality within the this compound Scaffold

The nitro group itself can be chemically modified, providing a handle for further functionalization of the molecule. The most common transformation is its reduction to an amine.

The reduction of a nitro group to an amine is a synthetically important transformation that dramatically alters the electronic properties of the molecule, converting a strongly deactivating, meta-directing group into a strongly activating, ortho-, para-directing group. masterorganicchemistry.comcsbsju.edu This conversion can be achieved through various methods, including catalytic hydrogenation over metals like palladium, platinum, or nickel, or by using reducing metals such as iron, tin, or zinc in the presence of an acid like HCl. masterorganicchemistry.comwikipedia.org The choice of reducing agent can be crucial for achieving selectivity in the presence of other functional groups. For instance, SnCl₂·2H₂O is known to selectively reduce aromatic nitro groups in the presence of other reducible functionalities like nitriles. stackexchange.com

The reduction process can proceed through intermediate species such as nitroso and hydroxylamine (B1172632) compounds before yielding the final amine. nih.govwikipedia.org Under certain conditions, other reduction products like azo or hydrazine (B178648) compounds can also be formed. wikipedia.org

Table 3: Common Reagents for the Reduction of Nitro Groups

| Reagent | Conditions | Product | Reference |

| H₂, Pd/C, Pt, or Ni | Catalytic hydrogenation | Amine | masterorganicchemistry.com |

| Fe, Sn, or Zn | In the presence of acid (e.g., HCl) | Amine | masterorganicchemistry.com |

| SnCl₂·2H₂O | In alcohol or ethyl acetate | Amine (selective) | stackexchange.com |

| Diborane | - | Hydroxylamine | wikipedia.org |

| Tin(II) chloride or Chromium(II) chloride | - | Oxime | wikipedia.org |

Reductive Manipulations of Nitrocyclohexene Derivatives

The reduction of the nitro group in nitroalkenes, such as this compound, is a versatile transformation that can lead to various valuable products, including nitroalkanes, oximes, hydroxylamines, and primary amines. The choice of reducing agent and reaction conditions dictates the outcome of the reduction.

Reduction to Saturated Nitroalkanes:

The conjugated double bond in nitroalkenes can be selectively reduced to afford the corresponding saturated nitroalkane. This transformation is commonly achieved using hydride reagents. Sodium borohydride (B1222165) (NaBH₄) is a widely used reagent for this purpose, often in alcoholic solvents or mixed solvent systems like methanol/tetrahydrofuran. The reaction proceeds via a conjugate addition of a hydride ion to the β-carbon of the nitroalkene. To enhance the efficiency and selectivity of this reduction, various modifications have been developed. For instance, the use of NaBH₄ in the presence of silica (B1680970) gel has been reported to give good yields of nitroalkanes. Another approach involves the in-situ generation of nickel boride (Ni₂B) from the reaction of NaBH₄ with nickel(II) chloride, which can effectively catalyze the reduction of nitroalkenes.

A summary of typical conditions for the reduction of the double bond in nitroalkenes is presented below:

| Reagent System | Solvent(s) | General Observations |

| Sodium Borohydride (NaBH₄) | Methanol, Ethanol | Standard, cost-effective method. |

| NaBH₄ / Silica Gel | Chloroform/Propanol | Improved yields and cleaner reactions have been reported. |

| NaBH₄ / NiCl₂·6H₂O | Methanol | In-situ generation of nickel boride as the active catalyst. |

Reduction to Amines:

The complete reduction of the nitro group in nitrocyclohexene derivatives to a primary amine is a synthetically important transformation. Catalytic hydrogenation is a common and effective method to achieve this. The reaction is typically carried out using a heterogeneous catalyst such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel under a hydrogen atmosphere. The choice of catalyst and reaction conditions (pressure, temperature, and solvent) can influence the selectivity and efficiency of the reduction. For instance, catalytic transfer hydrogenation, using a hydrogen donor like ammonium (B1175870) formate (B1220265) or formic acid in the presence of a catalyst, offers a milder alternative to using high-pressure hydrogen gas.

Metal-mediated reductions are also frequently employed. Reagents like iron powder in acidic media (e.g., acetic acid or hydrochloric acid), zinc dust, or tin(II) chloride in acidic solutions are classic methods for the reduction of nitroarenes and can be adapted for nitroalkenes. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of reducing both the nitro group and the double bond, leading to the corresponding saturated amine.

Below is a table summarizing common methods for the reduction of nitro groups to amines:

| Reagent System | Typical Conditions | Product Type |

| H₂ / Palladium on Carbon (Pd/C) | H₂ balloon or pressure, Methanol or Ethanol | Saturated Amine |

| H₂ / Raney Nickel | H₂ pressure, Ethanol | Saturated Amine |

| Iron (Fe) / Acetic Acid (CH₃COOH) | Reflux | Potentially preserves the double bond |

| Tin(II) Chloride (SnCl₂) / HCl | Concentrated HCl, room temperature or gentle heat | Can be selective for the nitro group |

| Lithium Aluminum Hydride (LiAlH₄) | Anhydrous ether or THF, followed by hydrolysis | Reduces both nitro group and double bond |

Other Functional Group Interconversions on the Nitrocyclohexene Ring System

Beyond the reduction of the nitro group, the double bond in the nitrocyclohexene ring of this compound serves as a handle for various functional group interconversions, allowing for the synthesis of a diverse range of substituted cyclohexane (B81311) derivatives.

Electrophilic Addition to the Double Bond:

The carbon-carbon double bond in the cyclohexene ring can undergo electrophilic addition reactions. The regioselectivity of these additions is influenced by both the phenyl group and the electron-withdrawing nitro group. For instance, the addition of hydrogen halides (H-X) would be expected to proceed via a carbocation intermediate. The stability of this intermediate will dictate the position of the halide addition.

Epoxidation:

The double bond can be converted to an epoxide using peroxy acids such as meta-chloroperoxybenzoic acid (m-CPBA). The resulting epoxide is a versatile intermediate that can be opened by various nucleophiles to introduce new functional groups with specific stereochemistry. The directing effect of any existing stereocenters on the ring can influence the facial selectivity of the epoxidation.

Hydroboration-Oxidation:

The hydroboration-oxidation reaction provides a method for the anti-Markovnikov hydration of the double bond. Treatment with a borane (B79455) source (e.g., borane-tetrahydrofuran (B86392) complex, BH₃·THF) followed by oxidation with hydrogen peroxide (H₂O₂) and a base (e.g., sodium hydroxide, NaOH) would yield a hydroxyl group on the less substituted carbon of the original double bond. This provides a complementary method to direct acid-catalyzed hydration.

Diels-Alder Reaction:

While this compound is itself a product of a Diels-Alder reaction (between a nitro-substituted diene and a phenyl-substituted dienophile, or vice versa), the remaining double bond could potentially act as a dienophile in a subsequent Diels-Alder reaction, particularly if activated by the nitro group. This would lead to the formation of more complex polycyclic structures.

A summary of potential functional group interconversions on the double bond is provided below:

| Reaction Type | Reagents | Expected Product Functional Group |

| Halogenation | Br₂, Cl₂ | Dihalo-cyclohexane |

| Hydrohalogenation | HBr, HCl | Halo-cyclohexane |

| Epoxidation | m-CPBA | Epoxide |

| Hydroboration-Oxidation | 1. BH₃·THF; 2. H₂O₂, NaOH | Alcohol (anti-Markovnikov) |

| Dihydroxylation | OsO₄ (catalytic), NMO; or cold, dilute KMnO₄ | Diol |

Advanced Spectroscopic and Computational Characterization in Research

Application of Advanced Spectroscopic Techniques for Structural Elucidation of (6-Nitrocyclohex-3-en-1-yl)benzene and its Derivatives

The definitive structural elucidation of "this compound," a product of a Diels-Alder reaction, and its derivatives is achieved through the combined application of several key spectroscopic methods. wikipedia.orgnih.gov Each technique provides unique and complementary information, allowing for an unambiguous assignment of the molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is arguably the most powerful tool for determining the detailed structure of organic molecules in solution. researchgate.netmdpi.comspringernature.com For "this compound," 1D NMR (¹H and ¹³C) and 2D NMR experiments (like COSY, HSQC, and HMBC) are essential.

¹H NMR spectra provide information on the number of different types of protons, their chemical environment, and their proximity to one another through spin-spin coupling. Key signals would include those for the aromatic protons of the phenyl group, the vinylic protons of the cyclohexene (B86901) ring, the aliphatic protons of the cyclohexene ring, and the proton on the carbon bearing the nitro group.

¹³C NMR spectra reveal the number of distinct carbon environments. The spectrum would show characteristic signals for the aromatic carbons, the unsaturated carbons of the double bond, and the saturated carbons of the six-membered ring, including the carbon attached to the nitro group.

2D NMR techniques are crucial for assembling the molecular fragments. For instance, HMBC (Heteronuclear Multiple Bond Correlation) experiments would show correlations between protons and carbons separated by two or three bonds, confirming the connectivity between the phenyl ring and the cyclohexene moiety.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. nih.gov For this compound, the IR spectrum would exhibit characteristic absorption bands confirming the presence of the nitro group (typically strong asymmetric and symmetric stretching bands around 1550 cm⁻¹ and 1350 cm⁻¹, respectively), the C=C double bond of the cyclohexene ring, and the C-H bonds of the aromatic and aliphatic parts of the molecule. mdpi.com

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight and elemental composition of the compound. mdpi.com The fragmentation pattern observed in the mass spectrum can also provide valuable structural information, helping to confirm the connectivity of the different parts of the molecule. For nitro compounds, a characteristic fragmentation involves the loss of a nitro group (NO₂). mdpi.com

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The presence of the phenyl group and the nitro group, which acts as a chromophore, would result in characteristic absorption bands in the UV region of the electromagnetic spectrum.

Table 4.1: Hypothetical Spectroscopic Data for this compound

| Technique | Observed Data / Characteristic Signals | Interpretation |

| ¹H NMR | δ 7.2-7.4 (m, 5H), δ 5.8-6.0 (m, 2H), δ 4.8-5.0 (m, 1H), δ 3.5-3.7 (m, 1H), δ 2.2-2.8 (m, 4H) | Protons of the phenyl group, vinylic protons, proton on C-NO₂, proton on C-Ph, other aliphatic ring protons |

| ¹³C NMR | δ 138-140, δ 126-129, δ 125-127, δ 80-85, δ 40-45, δ 25-35 | Aromatic carbons, vinylic carbons, carbon bearing the nitro group, carbon bearing the phenyl group, other aliphatic ring carbons |

| IR (cm⁻¹) | ~3030, ~2920, ~1650, ~1550, ~1350, ~750, ~700 | Aromatic C-H stretch, Aliphatic C-H stretch, C=C stretch, Asymmetric NO₂ stretch, Symmetric NO₂ stretch, C-H out-of-plane bend (monosubstituted benzene) |

| HRMS (m/z) | [M]⁺ calculated for C₁₂H₁₃NO₂ | Corresponds to the exact mass of the molecular ion, confirming the elemental formula. |

Theoretical and Computational Chemistry Investigations of this compound Analogues

Theoretical and computational methods provide deep insights into the electronic properties and reactivity of molecules, complementing experimental data. These investigations are particularly valuable for understanding the formation of "this compound" via the Diels-Alder reaction and for predicting the properties of its analogues.

The formation of the this compound framework is a classic example of a [4+2] cycloaddition, or Diels-Alder reaction. wikipedia.org Molecular modeling, particularly using Density Functional Theory (DFT), is extensively employed to study the mechanism, reactivity, and selectivity of such reactions involving nitroalkenes. beilstein-journals.orgmdpi.com

Research has shown that many Diels-Alder reactions involving nitroalkenes proceed through a polar, one-step, asynchronous mechanism. mdpi.comnih.gov Computational models are used to locate and characterize the transition state (TS) structures. Key parameters derived from these models include:

Activation Energy (ΔE‡): The energy barrier of the reaction, which correlates with the reaction rate. Lower activation energies indicate a more favorable reaction pathway.

Global Electron Density Transfer (GEDT): This value, calculated at the transition state, quantifies the net flow of electron density from the nucleophilic component (the diene) to the electrophilic component (the nitroalkene dienophile). A significant GEDT value is a hallmark of a polar Diels-Alder reaction. mdpi.com

Synchronicity: By analyzing the lengths of the two new forming C-C bonds in the transition state, the synchronicity of the bond formation can be determined. In many cases involving nitroalkenes, the bond formation is asynchronous, meaning one bond forms to a greater extent than the other in the TS. nih.gov

These computational studies allow researchers to understand how substituents on either the diene or the nitroalkene affect the reaction's feasibility, rate, and stereochemical outcome, providing a powerful predictive tool for synthesis design. mdpi.com

Table 4.2: Key Parameters in Computational Modeling of Nitroalkene Diels-Alder Reactions

| Parameter | Description | Significance in Reactivity Analysis |

| Activation Energy (ΔE‡) | The energy difference between the reactants and the transition state. | Determines the kinetic feasibility of the reaction; a lower barrier implies a faster reaction. |

| Global Electron Density Transfer (GEDT) | The net amount of charge transferred from the nucleophile to the electrophile at the transition state. | Indicates the degree of polar character in the reaction mechanism. mdpi.com |

| Nucleophilicity (N) / Electrophilicity (ω) Indices | Conceptual DFT indices that quantify the ability of a molecule to donate or accept electrons, respectively. | Predicts the roles of the diene and dienophile and helps rationalize reactivity trends. mdpi.com |

| Bond Lengths in Transition State | The distances between the interacting carbon atoms of the diene and dienophile in the TS structure. | Used to assess the synchronicity of the cycloaddition process. mdpi.com |

Quantum chemical calculations are fundamental to understanding the distribution of electrons within a molecule, which dictates its physical properties and chemical behavior. nih.govq-chem.comarxiv.org For "this compound" and its analogues, methods like DFT are used to analyze their electronic structure in detail. researchgate.net

Natural Population Analysis (NPA): NPA is a method used to calculate the distribution of electron density and assign partial atomic charges to each atom in the molecule. mdpi.comresearchgate.netresearchgate.net This analysis reveals the electrophilic and nucleophilic sites within the molecule. For instance, in nitroalkene precursors, the carbon atom beta to the nitro group is identified as highly electrophilic, which is consistent with its role in the Diels-Alder reaction. mdpi.com In the final product, NPA can show the charge distribution across the substituted cyclohexene ring.

Electron Localization Function (ELF): The ELF is a topological analysis that provides a visual representation of electron pair localization in a molecule, clearly distinguishing covalent bonds and lone pairs. rsc.orgamanote.com In the context of the Diels-Alder reaction leading to this compound, ELF analysis of the transition state can visually track the process of C-C bond formation as electron density shifts from the π-systems of the reactants to form the new σ-bonds of the cyclic product. mdpi.com

Frontier Molecular Orbital (FMO) Analysis: This analysis examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reactants. In a normal-electron-demand Diels-Alder reaction, the primary interaction is between the HOMO of the diene and the LUMO of the dienophile. The electron-withdrawing nitro group significantly lowers the LUMO energy of the dienophile (the nitroalkene), facilitating the reaction with the diene's HOMO and enhancing reactivity. nih.gov

These computational tools are not only descriptive but also predictive. By modifying the structure of analogues in silico (e.g., by adding different substituents to the phenyl ring or the cyclohexene moiety), chemists can calculate how these changes will affect the electronic structure and reactivity, guiding the design of new molecules with desired properties.

Applications in Organic Synthesis and Chemical Transformations

(6-Nitrocyclohex-3-en-1-yl)benzene as a Versatile Synthetic Intermediate

The strategic placement of a phenyl ring and a nitro group on a cyclohexene (B86901) scaffold imbues this compound with a rich and varied reactivity, making it a highly adaptable intermediate in the synthesis of elaborate organic molecules.

Precursor for Complex Organic Molecules

The true power of this compound as a synthetic tool lies in the array of chemical transformations that can be performed on its functional groups. The nitro group, in particular, is a linchpin for introducing further complexity. nih.gov It can be readily reduced to an amine, which then opens up a vast landscape of possible reactions, including amide bond formation, alkylation, and the construction of nitrogen-containing heterocycles. researchgate.net Furthermore, the nitro group can be transformed into a carbonyl group via the Nef reaction, providing access to substituted cyclohexanones. acs.orgorganic-chemistry.org

The double bond within the cyclohexene ring offers another site for functionalization. It can undergo a variety of addition reactions, such as hydrogenation, halogenation, and epoxidation, allowing for the introduction of new stereocenters and functional groups. The phenyl group, while generally more stable, can also be modified through aromatic substitution reactions under appropriate conditions, further expanding the diversity of accessible molecules. The combination of these reactive sites allows for a stepwise and controlled elaboration of the molecular framework, leading to the synthesis of intricate and highly functionalized target molecules. nih.gov

Building Block for Multifunctional Scaffolds and Chemical Transformations

The inherent structure of this compound, typically formed through a Diels-Alder reaction between 1-phenyl-1,3-butadiene (B73350) and a nitroalkene, provides a rigid and stereochemically defined three-dimensional scaffold. ucalgary.caresearchgate.net This scaffold is instrumental in the field of medicinal chemistry and materials science, where the precise spatial arrangement of functional groups is critical for biological activity or material properties.

By strategically modifying the nitro group, the double bond, and the phenyl ring, chemists can append a variety of functional units, creating multifunctional scaffolds. For instance, the nitro-derived amine can be used as an attachment point for peptides or other bioactive moieties, while the double bond can be functionalized to introduce solubilizing groups or linkers for solid-phase synthesis. This modular approach allows for the rapid generation of libraries of related compounds for screening purposes. The Diels-Alder reaction itself, being a concerted and often stereospecific process, ensures a high degree of control over the initial architecture of the scaffold. libretexts.org

Role in the Development of Advanced Synthetic Methodologies

The study of this compound and its analogues has not only provided access to new molecules but has also spurred the development of novel and more efficient synthetic methods.

Catalytic Strategies Utilizing this compound Analogues

The reactivity of nitro-substituted cyclohexenes has been a fertile ground for the development of new catalytic systems. Organocatalysis, for example, has been successfully employed in the synthesis of highly functionalized nitrocyclopropanes from nitroolefins, a reaction class that shares mechanistic features with transformations of nitrocyclohexenes. nih.govuni-giessen.de Chiral catalysts can be used to control the stereochemical outcome of reactions involving these intermediates, leading to the enantioselective synthesis of complex molecules.

Furthermore, transition metal catalysis plays a crucial role in the transformation of the nitro group. nih.gov Catalytic hydrogenation of the nitro group to an amine is a fundamental and widely used reaction. The development of selective catalysts that can achieve this transformation without affecting other functional groups, such as the double bond, is an area of active research. For instance, specific palladium or platinum catalysts have been designed for the selective reduction of nitro compounds.

Green Chemistry Approaches and Sustainable Synthesis Protocols in Nitrocyclohexene Chemistry

The principles of green chemistry, which aim to reduce waste and environmental impact, are increasingly influencing the design of synthetic routes. The Diels-Alder reaction, the primary method for synthesizing the nitrocyclohexene core, is itself an atom-economical reaction, meaning that most of the atoms of the reactants are incorporated into the product. nih.govmdpi.com

Efforts to make the synthesis of and subsequent reactions with this compound and its analogues greener focus on several key areas:

Use of Greener Solvents: Replacing hazardous organic solvents with more environmentally benign alternatives like water or ionic liquids.

Catalytic Reactions: Employing catalytic methods, which reduce the need for stoichiometric reagents and often lead to higher selectivity and milder reaction conditions. rsc.org

Renewable Feedstocks: Exploring the use of bio-based starting materials for the synthesis of the diene and dienophile components. The use of furfural (B47365) derivatives from biomass in Diels-Alder reactions is a prime example of this approach. nih.govmdpi.com

Flow Chemistry: Implementing continuous flow processes, which can offer better control over reaction parameters, improved safety, and easier scalability compared to traditional batch processes.

The ongoing development of sustainable protocols in nitrocyclohexene chemistry underscores the commitment of the scientific community to not only advance the frontiers of organic synthesis but also to do so in an environmentally responsible manner.

Compound Names

| Compound Name |

| This compound |

| 1-phenyl-1,3-butadiene |

| Nitroethene |

| Amine |

| Cyclohexanone |

| Furfural |

Data Tables

Table 1: Key Transformations of this compound

| Functional Group | Transformation | Reagents/Conditions | Product Type |

| Nitro Group | Reduction | H₂, Pd/C or PtO₂ | Amine |

| Nitro Group | Nef Reaction | Strong acid treatment of nitronate salt | Carbonyl (Ketone) |

| Alkene | Hydrogenation | H₂, Catalyst | Saturated Cyclohexane (B81311) |

| Alkene | Halogenation | Br₂, Cl₂ | Dihalo-cyclohexane |

| Alkene | Epoxidation | m-CPBA | Epoxide |

Table 2: Green Chemistry Considerations in Nitrocyclohexene Synthesis

| Green Chemistry Principle | Application in Nitrocyclohexene Chemistry |

| Atom Economy | High atom economy of the Diels-Alder synthesis. nih.govmdpi.com |

| Safer Solvents | Use of water or ionic liquids as reaction media. |

| Catalysis | Employment of organocatalysts and transition metal catalysts to reduce waste and improve efficiency. rsc.org |

| Renewable Feedstocks | Investigation of bio-based precursors like furfural. nih.govmdpi.com |

| Design for Energy Efficiency | Development of reactions that proceed at ambient temperature and pressure. |

Future Directions and Emerging Research Avenues

Exploration of Novel Reaction Pathways for (6-Nitrocyclohex-3-en-1-yl)benzene

The synthesis of this compound can be envisioned through several modern synthetic strategies. Key among these are cycloaddition reactions and conjugate additions, which offer versatile platforms for constructing the core cyclohexene (B86901) ring and introducing the required functionalities.

One of the most promising routes is the Diels-Alder reaction , a powerful tool for the formation of six-membered rings. organic-chemistry.orgyoutube.com The reaction would likely involve a substituted 1,3-butadiene (B125203) and a nitro-substituted dienophile. For instance, the reaction of 1-phenyl-1,3-butadiene (B73350) with nitroethene could theoretically yield the target molecule. The regioselectivity and stereoselectivity of this reaction would be of paramount importance, and the development of catalysts to control these aspects is a significant area for future research. Diels-Alder reactions involving nitroalkenes are known, and they can proceed in a concerted fashion. chemtube3d.com

Another viable pathway is the Michael addition , which is a classic method for carbon-carbon bond formation through the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound. nih.govmdpi.com In the context of synthesizing this compound, this could involve the addition of a nitromethane (B149229) anion to a phenyl-substituted cyclohexenone, followed by further functional group manipulations. Organocatalysis has emerged as a powerful tool for asymmetric Michael additions, offering a pathway to enantiomerically enriched products. nih.govmdpi.com

Palladium-catalyzed cross-coupling reactions also present a potential, albeit less direct, route. These methods are well-established for forming carbon-carbon bonds between aryl and vinyl groups. A possible strategy could involve the coupling of a phenylboronic acid with a suitable nitro-functionalized cyclohexenyl halide or triflate.

The table below summarizes plausible reaction pathways for the synthesis of the target compound.

| Reaction Type | Reactants | Potential Catalyst/Conditions | Key Advantages |

| Diels-Alder Cycloaddition | 1-phenyl-1,3-butadiene and nitroethene | Lewis acids, organocatalysts, thermal conditions | Atom economy, stereocontrol |

| Michael Addition | Phenyl-substituted cyclohexenone and nitromethane | Organocatalysts (e.g., prolinol ethers), strong bases | Versatility, potential for asymmetry |

| Palladium-Catalyzed Coupling | Phenylboronic acid and halo-nitrocyclohexene | Palladium complexes with phosphine (B1218219) ligands | Functional group tolerance |

Development of Highly Selective and Efficient Synthesis Protocols

Organocatalysis stands out as a particularly promising field for achieving high stereoselectivity. nih.govmdpi.com Chiral organocatalysts, such as proline derivatives and cinchona alkaloids, have been successfully employed in asymmetric Diels-Alder and Michael reactions of similar substrates. nih.govmdpi.com The development of specific organocatalysts tailored for the synthesis of this compound could lead to the production of single enantiomers, which is crucial for many applications, particularly in pharmaceuticals and advanced materials.

The use of Lewis acid catalysts in Diels-Alder reactions is another avenue for enhancing selectivity and reaction rates. By coordinating to the dienophile, a Lewis acid can lower its LUMO energy, thereby accelerating the reaction and influencing the stereochemical outcome. Investigating a range of Lewis acids, from traditional metal-based ones to newer, more environmentally benign options, will be essential.

Furthermore, optimizing reaction conditions such as solvent, temperature, and concentration will be crucial for maximizing yields and minimizing side products. The use of high-boiling point solvents like xylene has been noted in similar Diels-Alder reactions to provide the necessary activation energy. youtube.com

The table below outlines potential catalysts and their expected impact on the synthesis of this compound.

| Catalyst Type | Example | Targeted Selectivity | Potential Benefits |

| Organocatalyst | (S)-Diphenylprolinol silyl (B83357) ether | Enantioselectivity | Metal-free, environmentally benign |

| Lewis Acid | Scandium(III) triflate | Diastereoselectivity, Regioselectivity | Increased reaction rate and control |

| Phase Transfer Catalyst | Quaternary ammonium (B1175870) salts | Improved reaction in biphasic systems | Enhanced reactivity of nucleophiles |

Advanced Materials Science Applications Derived from this compound and its Analogues

The unique combination of a nitro group, a phenyl ring, and a reactive cyclohexene moiety in this compound and its analogues opens up possibilities for their use in advanced materials.

The presence of the nitro group, a strong electron-withdrawing group, suggests potential applications in the field of high-energy materials . dtic.milnih.gov Nitro-containing compounds are the backbone of many explosives and propellants due to the large amount of energy released upon decomposition. mdpi.com Future research could explore the synthesis of polynitrated derivatives of this compound to create novel high-energy density materials with tailored sensitivity and performance characteristics.

The conjugated π-system of the phenyl group in conjunction with the electron-withdrawing nitro group could impart interesting nonlinear optical (NLO) properties . nih.gov Organic molecules with large hyperpolarizabilities are sought after for applications in optoelectronics, such as frequency doubling and optical switching. Theoretical and experimental studies on the NLO properties of this compound and its derivatives could reveal their potential in this high-tech field.

Furthermore, the cyclohexene ring offers a reactive handle for polymerization . The double bond could be utilized in addition polymerization, or the entire molecule could be incorporated as a monomer into copolymers. The resulting polymers, containing both phenyl and nitro functionalities, could exhibit unique thermal and mechanical properties. researchgate.net For example, nitrated poly(phenylene sulfide) derivatives have been synthesized and show altered thermal stability and solubility, suggesting that polymers derived from this compound could be tailored for specific applications in high-performance composites and electromembranes. researchgate.net

The table below summarizes potential material applications and the key structural features that enable them.

| Potential Application | Key Structural Feature | Rationale |

| High-Energy Materials | Nitro group | Release of significant energy upon decomposition mdpi.comdtic.mil |

| Nonlinear Optical Materials | Phenyl group and Nitro group | Potential for large molecular hyperpolarizability nih.gov |

| Advanced Polymers | Cyclohexene double bond | Polymerizable moiety for creating functional materials researchgate.net |

| Precursors for Functional Dyes | Phenyl and Nitro groups | Chromophoric system that can be chemically modified |

Q & A

Basic Research Questions

Q. What are the critical considerations for synthesizing (6-Nitrocyclohex-3-en-1-yl)benzene in a laboratory setting?

- Methodology : Synthesis typically involves nitration of a cyclohexene-substituted benzene precursor. Key factors include:

- Reagent selection : Use of nitrating agents like a mixture of concentrated nitric acid and sulfuric acid (HNO₃/H₂SO₄) for regioselective nitration .

- Temperature control : Maintaining low temperatures (0–5°C) to avoid over-nitration or ring oxidation .

- Solvent system : Polar aprotic solvents (e.g., dichloromethane) enhance reaction homogeneity and nitro group orientation .

- Validation : Monitor reaction progress via TLC or GC-MS, and confirm product purity using melting point analysis or HPLC.

Q. How can spectroscopic techniques (NMR, IR) be optimized to characterize this compound?

- NMR analysis :

- ¹H NMR : Look for deshielded aromatic protons (δ 7.2–8.5 ppm) and cyclohexene protons (δ 5.5–6.5 ppm). The nitro group induces anisotropic effects, splitting signals .

- ¹³C NMR : Nitro-substituted carbons appear at δ 140–150 ppm, while cyclohexene carbons resonate at δ 120–130 ppm.

Q. What stability challenges arise during storage of this compound, and how are they mitigated?

- Decomposition risks : Nitro compounds are prone to thermal degradation or photolytic cleavage.

- Mitigation strategies :

- Store in amber vials under inert gas (N₂/Ar) at –20°C.

- Avoid prolonged exposure to UV light or high humidity .

Advanced Research Questions

Q. How do competing reaction pathways (e.g., electrophilic vs. radical nitration) influence the regiochemistry of this compound?

- Experimental design :

- Compare nitration under radical initiators (e.g., FeCl₃) vs. traditional electrophilic conditions.

- Use computational modeling (DFT) to predict transition-state energies and regioselectivity .

Q. What mechanistic insights can be gained from studying the compound’s reactivity in Diels-Alder or hydrogenation reactions?

- Diels-Alder applications :

- The cyclohexene moiety acts as a diene. React with dienophiles (e.g., maleic anhydride) to form bicyclic adducts. Monitor stereoselectivity via X-ray crystallography .

- Hydrogenation studies :

- Catalytic hydrogenation (Pd/C, H₂) reduces the nitro group to an amine. Compare selectivity under high-pressure vs. ambient conditions using in-situ FTIR .

Q. How can computational methods (MD, QM/MM) predict the compound’s bioactivity or interactions with biological targets?

- Workflow :

- Perform molecular docking (AutoDock Vina) to identify binding affinities with enzymes like cyclooxygenase-2.

- Validate predictions via in vitro assays (e.g., enzyme inhibition kinetics) .

Data Contradiction & Analysis

Q. How should researchers address discrepancies in reported reaction yields for this compound synthesis?

- Root-cause analysis :

| Factor | Impact | Mitigation |

|---|---|---|

| Impure starting material | Low yield | Purify via recrystallization |

| Incomplete mixing | Side products | Optimize stirring rate |

| Moisture sensitivity | Hydrolysis | Use anhydrous conditions |

- Statistical approach : Apply Box-Behnken experimental design to identify critical variables (e.g., temperature, stoichiometry) .

Q. Why do some studies report conflicting spectral data for this compound?

- Resolution strategies :

- Cross-validate with high-field NMR (≥500 MHz) to resolve overlapping signals.

- Use isotopic labeling (¹⁵N) to trace nitro group behavior in dynamic processes .

Ethical & Safety Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.